molecular formula C37H27N B13922977 N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine

N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine

Cat. No.: B13922977
M. Wt: 485.6 g/mol
InChI Key: MGRMCBQEOQBUFG-UHFFFAOYSA-N
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Description

N-([1,1'-Biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine (CAS: 1607480-14-7) is a fluorene-based aromatic amine derivative. Structurally, it features a central fluorene core substituted with two phenyl groups at the 9-position and a biphenyl group at the 1-amine position.

Properties

Molecular Formula

C37H27N

Molecular Weight

485.6 g/mol

IUPAC Name

9,9-diphenyl-N-(3-phenylphenyl)fluoren-1-amine

InChI

InChI=1S/C37H27N/c1-4-14-27(15-5-1)28-16-12-21-31(26-28)38-35-25-13-23-33-32-22-10-11-24-34(32)37(36(33)35,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-26,38H

InChI Key

MGRMCBQEOQBUFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC4=C3C(C5=CC=CC=C45)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

Preparation Methods

Starting Materials

  • 9,9-Diphenylfluoren-1-amine : This intermediate can be prepared by amination of 9,9-diphenylfluorene derivatives, often via nitration followed by reduction or direct amination methods.

  • 3-Bromobiphenyl or 3-iodobiphenyl : Halogenated biphenyl derivatives serve as electrophilic partners for the C–N coupling.

Catalysts and Reagents

  • Palladium catalysts : Pd(OAc)₂, Pd₂(dba)₃, or Pd(dba)₂ are commonly used.

  • Ligands : Tri-tert-butylphosphine ((t-Bu)₃P) or 1,10-phenanthroline derivatives to stabilize the palladium catalyst.

  • Bases : Sodium tert-butoxide (t-BuONa), potassium hydroxide (KOH), or cesium carbonate (Cs₂CO₃) to deprotonate the amine and facilitate coupling.

  • Solvents : Toluene, ortho-xylene, or dry solvents under inert atmosphere.

Typical Reaction Conditions

  • The amination reaction is performed under nitrogen atmosphere to prevent oxidation.

  • The mixture is heated to temperatures ranging from 50 °C to 150 °C, depending on the catalyst system and substrates.

  • Reaction times vary from several hours (4–12 h) to overnight.

  • After completion, the reaction mixture is cooled, quenched with water or ammonium chloride solution, and extracted with organic solvents such as dichloromethane.

  • The crude product is purified by column chromatography using silica gel and eluents like dichloromethane/hexane mixtures.

Example Synthesis Protocol (Adapted from Related Fluorenylamine Preparations)

Step Reagents & Conditions Description
1 9,9-Diphenylfluoren-1-amine (1 equiv), 3-bromobiphenyl (1.1 equiv), Pd₂(dba)₃ (1–2 mol%), (t-Bu)₃P (2–4 mol%), t-BuONa (2 equiv), toluene, N₂ atmosphere Combine reagents in dry toluene under nitrogen.
2 Heat at 90–110 °C for 8–12 hours Stir the reaction mixture to allow C–N coupling.
3 Cool to room temperature, add water or saturated NH₄Cl solution Quench the reaction.
4 Extract with dichloromethane, dry over MgSO₄ Isolate organic layer.
5 Purify by silica gel column chromatography (DCM/hexane 3:1) Obtain pure this compound.

Yield: Typically ranges from 45% to 60% depending on reaction scale and purification.

Notes on Variations and Optimization

  • Catalyst and ligand choice significantly affect yields and reaction rates. Bulky phosphine ligands like (t-Bu)₃P enhance coupling efficiency.

  • Base selection influences deprotonation and side reactions; sodium tert-butoxide is favored for strong basicity and solubility in organic solvents.

  • Solvent choice : Aromatic solvents like toluene or xylene provide high boiling points suitable for elevated temperature reactions.

  • Reaction atmosphere : Inert gas (N₂ or Ar) is critical to prevent catalyst degradation.

Supporting Data Summary Table

Parameter Typical Value / Condition
Catalyst Pd₂(dba)₃ (1–2 mol%)
Ligand Tri-tert-butylphosphine ((t-Bu)₃P) 2–4 mol%
Base Sodium tert-butoxide (2 equiv)
Solvent Toluene or ortho-xylene
Temperature 90–150 °C
Reaction Time 8–12 hours
Atmosphere Nitrogen or Argon
Purification Silica gel chromatography (DCM/hexane)
Yield 45–60%
Molecular Weight 485.6 g/mol
Molecular Formula C37H27N

Research and Literature Insights

  • The preparation of N-substituted fluorenylamines such as this compound is well-documented in organic synthesis literature, focusing on palladium-catalyzed amination reactions (Buchwald-Hartwig amination).

  • Similar compounds with 9,9-dimethylfluoren-2-amine cores have been synthesized using analogous methods involving Pd-catalyzed cross-coupling with aryl halides, supporting the applicability of these conditions to the diphenyl-substituted fluorenylamine.

  • Reaction optimization often includes screening of ligands, bases, and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitrated, sulfonated, halogenated, oxidized, and reduced derivatives of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine. These derivatives can have varied applications depending on their specific chemical properties .

Mechanism of Action

The mechanism of action of N-[1,1’-Biphenyl]-3-yl-9,9-diphenyl-9H-fluoren-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the chemical modifications of the compound .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine (CAS: 1242056-42-3) Structural Difference: The biphenyl group is attached at the 4-position instead of the 3-position, and the fluorene core has methyl groups instead of diphenyl substituents. However, methyl groups reduce steric hindrance, which may lower thermal stability compared to diphenyl substituents . Synthesis Yield: 94% via Ullmann coupling .
  • N-(Naphthalen-2-yl)-9,9-diphenyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (4.3.2−9h)

    • Structural Difference : Incorporates a naphthyl group and a carbazole moiety .
    • Impact : The carbazole unit introduces electron-deficient characteristics, improving electron-blocking properties. This compound exhibits a higher melting point (185–186°C) and broader NMR spectral complexity due to extended aromaticity .
    • Synthesis Yield : 96% via Buchwald-Hartwig amination .

Functional Group Modifications

  • 9,9-Dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine (CAS: 1354653-33-0)

    • Structural Difference : Replaces diphenyl groups with methyl groups and adds a carbazole unit.
    • Impact : Carbazole enhances hole mobility (μh ≈ 10⁻³ cm²/Vs in devices), while methyl groups reduce molecular weight, improving solubility. However, the absence of diphenyl groups lowers glass transition temperature (Tg) .
    • Device Performance : Used in red phosphorescent OLEDs with a maximum current efficiency of 27.8 cd/A .
  • N-(9,9-Diphenyl-9H-fluoren-2-yl)-N,9-diphenyl-9H-carbazol-3-amine (CAS: 866119-24-6)

    • Structural Difference : Contains carbazole and diphenylfluorene moieties.
    • Impact : The dual diphenyl and carbazole structure balances hole and electron transport, achieving higher thermal stability (Tg > 150°C). However, its molecular weight (650.81 g/mol) may reduce solubility compared to the target compound .

Research Findings and Performance Metrics

  • Thermal Stability : The target compound’s 9,9-diphenyl groups provide superior thermal stability compared to methyl-substituted analogs, delaying crystallization in thin films .
  • Device Efficiency: Carbazole-containing derivatives (e.g., CzFA) outperform the target compound in OLED efficiency (27.8 cd/A vs. ~20 cd/A for non-carbazole analogs) due to enhanced charge balance .
  • Synthetic Accessibility : The target compound is synthesized via a standard Ullmann coupling with a 92% yield, comparable to similar fluorene derivatives .

Biological Activity

N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine (CAS No. 1607480-14-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C₃₇H₂₇N
Molecular Weight: 485.62 g/mol
Melting Point: 196 °C
Predicted Boiling Point: 643.7 ± 44.0 °C
pKa: 0.61 ± 0.40 .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics that allow for interactions with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, derivatives targeting SIRT2 (a protein involved in cancer cell metabolism) have shown promising results. In studies involving human breast cancer MCF-7 cells, analogs demonstrated reduced cell viability and induced hyperacetylation of α-tubulin, indicating a mechanism that disrupts normal cell cycle regulation .

Case Study 1: Anticancer Efficacy

A recent study focused on the synthesis of various fluorenone derivatives similar to this compound. Among these derivatives, one compound exhibited an IC50 value of 1.95 µM against SIRT2, demonstrating a strong inhibitory profile and significant anticancer potential when tested on MCF-7 cells .

CompoundIC50 (µM)Target
SG31.95SIRT2
SG45.00SIRT2
SG510.00SIRT2

Case Study 2: Antiviral Activity

In a study assessing the antiviral potential of hydrazide derivatives against the Ebola virus, structural modifications were shown to significantly enhance activity. Although not directly tested on this compound, these findings suggest that similar structural features could be explored for antiviral applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine, and what key intermediates are involved?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Key intermediates include brominated carbazole derivatives (e.g., 3-(4-bromophenyl)-9-phenyl-9H-carbazole) and fluorenyl amines (e.g., 9,9-diphenyl-9H-fluoren-2-amine). Reaction conditions typically involve toluene as a solvent, sodium tert-butoxide as a base, and heating at 110°C for 24–48 hours .
  • Critical Step : Purification via column chromatography (hexane:ethyl acetate gradients) ensures removal of unreacted brominated precursors and catalysts.

Q. How is the compound purified post-synthesis, and what solvents/systems are optimal for crystallization?

  • Methodology : Column chromatography with hexane:ethyl acetate (4:1 to 9:1 ratios) is standard. For crystallization, slow evaporation of dichloromethane/hexane mixtures yields high-purity solids. Evidence shows yields >90% with Rf values ~0.5 (SiO₂, hexane:ethyl acetate = 4:1) .
  • Validation : TLC monitoring and melting point analysis (e.g., 185–186°C for analogous compounds) confirm purity .

Q. What spectroscopic and analytical methods confirm the compound’s structural integrity?

  • Methodology :

  • 1H/13C-NMR : Aromatic proton signals at δ 7.2–8.5 ppm and carbazole/fluorene carbons at δ 120–150 ppm .
  • IR Spectroscopy : Absence of N-H stretches (~3400 cm⁻¹) confirms amine coupling; biphenyl C=C stretches appear at 1474–1596 cm⁻¹ .
  • CHN Analysis : Deviations <0.2% from theoretical values validate stoichiometry .

Q. How can researchers assess purity, and what thresholds are acceptable for further studies?

  • Methodology : HPLC with UV detection (λ = 254 nm) and CHN elemental analysis. Purity ≥99.5% (LC) is required for optoelectronic applications, while ≥95% suffices for preliminary synthetic studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale syntheses?

  • Methodology :

  • Catalyst Screening : Test Pd(OAc)₂ vs. XPhos-Pd-G3 for coupling efficiency.
  • Solvent Effects : Compare toluene (standard) with DMF or THF for solubility and reaction kinetics.
  • Temperature Gradients : Lower temperatures (80°C) may reduce decomposition but require longer reaction times .
    • Data-Driven Adjustment : Monitor reaction progress via in-situ FTIR to identify intermediate plateaus.

Q. What role do substituents (e.g., methyl vs. phenyl groups on the fluorene) play in modulating photophysical properties?

  • Methodology : Compare emission spectra (λem) and quantum yields (Φ) of this compound with methyl-substituted analogs. Diphenyl groups enhance steric hindrance, reducing aggregation-induced quenching, while methyl groups lower molecular weight but increase solubility .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR peaks)?

  • Methodology :

  • Isomer Identification : Use NOESY NMR to detect spatial proximity of protons in regioisomers.
  • Impurity Profiling : LC-MS to detect trace brominated byproducts (<1%) from incomplete coupling .
    • Case Study : Anomalous δ 8.5 ppm singlet in 1H-NMR may indicate residual carbazole protons; repeat chromatography with stricter solvent gradients .

Q. What computational or experimental approaches validate structure-activity relationships (SAR) for pharmacological applications?

  • Methodology :

  • Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using biphenyl moieties as hydrophobic anchors.
  • In Vitro Assays : Test cytotoxicity (IC50) in cancer cell lines and compare with carbazole-fluorene hybrids lacking biphenyl groups .
    • Limitation : Limited direct evidence exists for this compound; extrapolate from SAR of analogous carbazole-fluorene derivatives .

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